Propionylcarnitine

概要

説明

Propionyl-L-carnitine is a naturally occurring derivative of carnitine that plays an important role in the metabolism of both carbohydrates and lipids, leading to an increase of ATP generation . It is also a potent antiradical agent and thus may protect tissues from oxidative damage .

Synthesis Analysis

Propionylcarnitine is a naturally occurring propanoic acid ester of carnitine . The genetic and environmental determinants of serum propionylcarnitine concentrations remain largely unexplored .

Molecular Structure Analysis

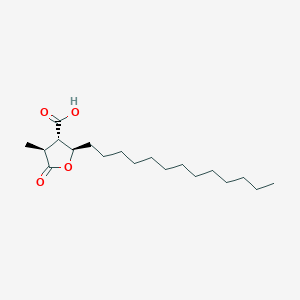

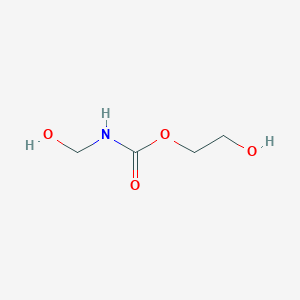

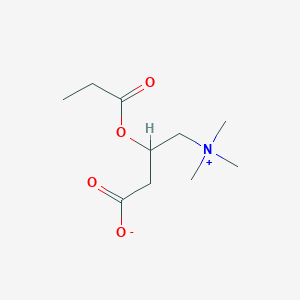

The molecular formula of Propionylcarnitine is C10H19NO4 . Its average mass is 217.262 Da and its monoisotopic mass is 217.131409 Da .

Chemical Reactions Analysis

Propionylcarnitine plays an essential role in cellular energy metabolism due to the acylation of its β-hydroxyl group . It is essential for the transport of long-chain fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .

Physical And Chemical Properties Analysis

The physical and chemical properties of Propionylcarnitine include a polar surface area of 66 Ų . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

科学的研究の応用

Role in Metabolism

Propionylcarnitine (PLC) is a naturally occurring derivative of carnitine that plays a significant role in the metabolism of both carbohydrates and lipids . This leads to an increase in ATP generation .

Antiradical Agent

PLC is not only a metabolic drug; it is also a potent antiradical agent . This means it may protect tissues from oxidative damage .

Cardiovascular Diseases

PLC has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction . It can prevent the progression of atherosclerosis .

Insulin Resistance

PLC has been found to improve some of the cardiometabolic alterations that frequently accompany insulin resistance .

Treatment Option in Various Diseases

Most of the clinical trials conducted in humans highlight PLC as a potential treatment option in cardiovascular diseases such as peripheral arterial disease, chronic heart failure, or stable angina, especially when type 2 diabetes mellitus or hyperglycemia (i.e., patients on hemodialysis) are also present .

Genetic and Environmental Factors

The genetic and environmental determinants of serum propionylcarnitine concentrations (PC) remain largely unexplored . This study investigated the impact of genetic and environmental factors on serum propionylcarnitine levels in middle-aged and elderly participants .

7. Metabolic Syndrome and Cardiovascular Disease Risk PC was significantly associated with the MetS risk and increased the serum levels of BCAAs and other amino acids . Higher PC positively correlated with MetS components, insulin resistance, and cardiovascular risk factors .

Lifestyle Factors

Intake of calcium, sodium, and vitamin D were inversely associated with PC, but coffee consumption was positively linked to PC .

作用機序

Target of Action

Propionylcarnitine (PLC) is a naturally occurring derivative of carnitine that plays a crucial role in the metabolism of both carbohydrates and lipids . It primarily targets the mitochondria in cells, where it participates in energy production . It also exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) .

Mode of Action

PLC increases the intracellular pool of L-carnitine and is readily converted into propionyl-coenzyme A and free carnitine . This conversion is facilitated by its high affinity for the enzyme CAT .

Biochemical Pathways

PLC plays a significant role in the metabolism of carbohydrates and lipids, leading to an increase in ATP generation . It is involved in the tricarboxylic acid cycle, contributing to the oxidation of the energetic substrate . Moreover, PLC can increase intramitochondrial free L-carnitine concentrations, decreasing the acetyl-CoA/CoA ratio inside the mitochondria .

Pharmacokinetics

The bioavailability of PLC, determined as the urinary excretion of total carnitine, is in the range of 19% .

Result of Action

PLC has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction, to prevent the progression of atherosclerosis, and to improve some of the cardiometabolic alterations that frequently accompany insulin resistance . It also shows a dose-dependent free-radical scavenging activity, inhibiting the lipoperoxidation of linoleic acid, and protecting DNA from cleavage induced by H2O2 UV-photolysis .

Action Environment

The action of PLC can be influenced by various environmental factors. For instance, in volume-overloaded hearts, long-term administration of PLC improved the kinetics of mitochondrial ATP production . When cardiac hypertrophy was induced by pressure overload, the amelioration of cardiac dysfunction and hypertrophy by plc was related to increased oxidation of the energetic substrate .

Safety and Hazards

将来の方向性

Recent advances have been made in the identification of carnitines as potential metabolic biomarkers in common ocular diseases . Moreover, there is a new link between low peripheral serotonin, L-carnitine, and fatigue . Future directions include prospective randomized controlled trials where these findings are replicated with more detailed questionnaires and other tests for fatigue, depression, sleep, and stress .

特性

IUPAC Name |

3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938255 | |

| Record name | 3-(Propanoyloxy)-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Propionylcarnitine | |

CAS RN |

17298-37-2 | |

| Record name | Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17298-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Propanoyloxy)-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propanoyloxy-4-trimethylammonio-butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-propionylcarnitine exert its effects on the ischemic myocardium?

A1: L-propionylcarnitine demonstrates cardioprotective effects in ischemic conditions through several mechanisms:

- Improved Energy Metabolism: It enhances the recovery of cardiac contractile performance after ischemia by increasing myocardial adenosine triphosphate (ATP) and creatine phosphate (CP) concentrations. [, , ]

- Increased Blood Flow: L-propionylcarnitine improves postischemic blood flow, potentially by preserving vascular patency in the ischemic-reperfused myocardium. [, ]

- Modulation of Fatty Acid Oxidation: While its role in short-term ischemia needs further investigation, L-propionylcarnitine may influence fatty acid utilization during longer ischemic periods. [, ]

- Potential Anaplerotic Effects: Though debated, some studies suggest L-propionylcarnitine might contribute to anaplerosis, a process that replenishes tricarboxylic acid cycle intermediates, aiding in post-ischemic recovery. []

Q2: Does L-propionylcarnitine exhibit antiarrhythmic properties?

A2: Yes, studies in spontaneously hypertensive rats show that L-propionylcarnitine reduces the incidence of reperfusion-induced ventricular fibrillation. This effect is likely linked to its myocardial protective action against reperfusion damage rather than direct electrophysiological effects. [, ]

Q3: Can L-propionylcarnitine be used to treat peripheral vascular disease?

A4: Studies indicate that L-propionylcarnitine improves walking capacity in patients with peripheral vascular disease. This effect appears to be metabolic, likely unrelated to changes in blood flow. Interestingly, it demonstrates superior efficacy compared to an equimolar dose of L-carnitine. [] Further research is needed to confirm these findings and explore its long-term therapeutic potential for this condition.

Q4: How does L-propionylcarnitine impact chronic fatigue syndrome?

A5: In an open-label study, L-propionylcarnitine demonstrated beneficial effects on general fatigue and attention concentration in individuals with chronic fatigue syndrome. Notably, its effects on fatigue were more pronounced than those of acetylcarnitine. [] These findings warrant further investigation through larger, placebo-controlled trials.

Q5: What is the molecular formula and weight of L-propionylcarnitine?

A5: The molecular formula of L-propionylcarnitine is C9H19NO4 and its molecular weight is 205.25 g/mol. Further spectroscopic data, including NMR and IR spectra, would be needed for a complete structural characterization.

Q6: What is the stability of L-propionylcarnitine under various storage conditions?

A6: The research provided doesn't offer specific details regarding L-propionylcarnitine's stability under different storage conditions. Investigating its stability profile across various temperatures, humidity levels, and storage solutions would be essential for pharmaceutical development.

Q7: Has L-propionylcarnitine demonstrated efficacy in clinical trials for any specific conditions?

A10: A double-blind, placebo-controlled trial demonstrated that L-propionylcarnitine improves exercise tolerance and left ventricular function in patients with left ventricular dysfunction. [] Further large-scale clinical trials are needed to confirm its therapeutic benefits in different patient populations and compare its efficacy with existing treatments.

Q8: What is the safety profile of L-propionylcarnitine?

A11: While generally well-tolerated in clinical trials, high doses of L-propionylcarnitine might transiently affect cell membrane integrity. [] The provided research doesn't offer comprehensive data on its long-term toxicity or potential adverse effects. Conducting thorough preclinical toxicity studies and long-term follow-up of patients in clinical trials would be crucial to establishing its safety profile.

Q9: Are there any known biomarkers for predicting L-propionylcarnitine efficacy or monitoring treatment response?

A12: While some studies suggest that plasma carnitine levels might correlate with clinical improvement in specific cases, [] there are currently no established biomarkers for predicting L-propionylcarnitine efficacy or monitoring treatment response. Identifying reliable biomarkers would be valuable for personalized therapy and optimizing treatment outcomes.

Q10: What analytical methods are commonly employed to characterize and quantify L-propionylcarnitine?

A13: The provided research utilized various analytical techniques, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), gas chromatography-mass spectrometry (GC/MS), and fluorescence polarization immunoassay, to quantify L-propionylcarnitine and related metabolites in various biological samples. [, , , ]

Q11: What are the environmental implications of L-propionylcarnitine use?

A11: The provided research doesn't discuss the environmental impact of L-propionylcarnitine. Investigating its potential ecotoxicological effects and developing sustainable manufacturing processes and waste management strategies would be essential to ensure its environmentally responsible use.

Q12: Are there any known alternatives or substitutes for L-propionylcarnitine?

A15: While other carnitine derivatives, such as L-carnitine and acetyl-L-carnitine, exist and share some similarities with L-propionylcarnitine, their efficacy profiles and mechanisms of action may differ. [, , ] Further research is needed to comprehensively compare their performance, cost-effectiveness, and potential advantages and disadvantages for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。